3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of sitagliptin [, , , , , , , , , ]. Sitagliptin is a drug used for the treatment of type 2 diabetes, acting as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This molecule itself doesn't have inherent biological activity; its importance lies in its role as a synthetic precursor.
2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a bicyclic compound that incorporates both triazole and pyrazine rings. Its molecular formula is , with a molar mass of approximately 192.14 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound has been primarily studied for its applications in medicinal chemistry, particularly as a building block for developing novel pharmaceuticals.
The compound is classified under the category of triazolopyrazines, which are known for their diverse pharmacological properties. It has been documented in various chemical databases, including PubChem and CAS Common Chemistry, indicating its relevance in scientific research and potential applications in drug development.
The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine typically involves several steps:
The reactions are conducted under controlled conditions to minimize side reactions and maximize yield. For example, palladium on carbon may be used as a catalyst in some steps to enhance reaction efficiency.
The molecular structure of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.14 g/mol |
CAS Number | 681249-57-0 |
InChI Key | GYIDIDSTOZMTCM-UHFFFAOYSA-N |
The compound participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine primarily involves:
The compound has been shown to induce apoptosis through the mitochondrial pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
The compound is utilized in various scientific fields:
The triazolo[1,5-a]pyrazine core is a nitrogen-rich bicyclic system where the triazole ring (containing three nitrogen atoms) annulates the tetrahydropyrazine ring (containing two nitrogen atoms). This high nitrogen content confers strong dipole moments and hydrogen-bonding capabilities, crucial for target engagement. The partially saturated tetrahydropyrazine ring adopts a semi-chair conformation, providing stereoelectronic flexibility for binding pocket accommodation [1] [4]. Key structural attributes include:
Table 1: Key Structural Features of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Property | Value/Description |
---|---|
Molecular Formula | C₆H₇F₃N₄ |
Molecular Weight | 192.14 g/mol |
Hydrogen Bond Acceptors | 4 (N atoms) |
Hydrogen Bond Donors | 1 (NH group of pyrazine) |
Topological Polar Surface Area | 42.74 Ų |
LogP (Calculated) | 0.40 |
Aromatic Character | Bicyclic system with delocalized π-electrons in triazole ring |
The trifluoromethyl (-CF₃) group at the C2 position is a strategic design element that profoundly influences the compound's bioactivity profile. Its incorporation leverages several physicochemical advantages:
The medicinal exploration of triazolo[1,5-a]pyrazines accelerated in the early 2000s with the discovery of sitagliptin, a DPP-4 inhibitor for type 2 diabetes. The 2-trifluoromethyl derivative emerged as a key synthetic intermediate in sitagliptin manufacturing, marking the scaffold’s entry into industrial drug synthesis [7]. Historical milestones include:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7